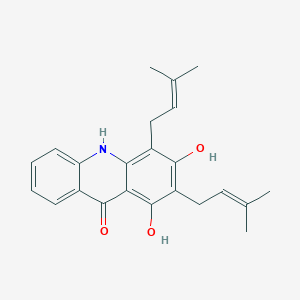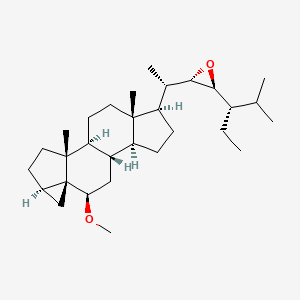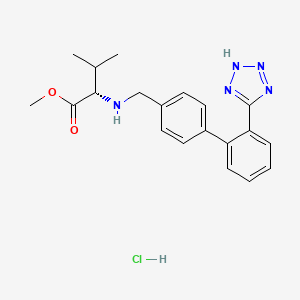
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride is a derivative of Valsartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. This compound is characterized by its molecular formula C20H23N5O2·HCl and a molecular weight of 401.89 g/mol . It is a hydrochloride salt form of the methyl ester derivative of Valsartan, which enhances its solubility and stability.
Vorbereitungsmethoden
The synthesis of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride involves several steps, starting from 4’-methyl-2-cyanobiphenyl. The key steps include:
Formation of the Tetrazole Ring: This is achieved through a cyclization reaction catalyzed by a Lewis acid.
Esterification: The intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Salt Formation: Finally, the methyl ester is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.
Analyse Chemischer Reaktionen
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the tetrazole ring and biphenyl moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride has several scientific research applications:
Wirkmechanismus
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride exerts its effects by blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects . The blockade of AT1 receptors leads to vasodilation, reduced blood pressure, and decreased aldosterone levels, which collectively contribute to its antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride is compared with other angiotensin II receptor antagonists such as:
- Losartan
- Candesartan
- Telmisartan
- Irbesartan
What sets this compound apart is its unique esterified form, which enhances its solubility and stability compared to its parent compound, Valsartan . This makes it a valuable compound for research and pharmaceutical applications.
Eigenschaften
Molekularformel |
C20H24ClN5O2 |
|---|---|
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
methyl (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C20H23N5O2.ClH/c1-13(2)18(20(26)27-3)21-12-14-8-10-15(11-9-14)16-6-4-5-7-17(16)19-22-24-25-23-19;/h4-11,13,18,21H,12H2,1-3H3,(H,22,23,24,25);1H/t18-;/m0./s1 |
InChI-Schlüssel |
DYLJUMUCKDXSMQ-FERBBOLQSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |
Kanonische SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449180.png)
![(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13449195.png)
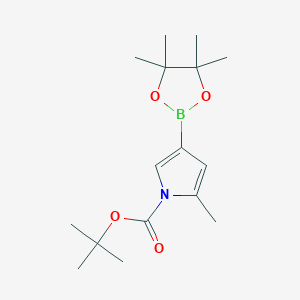
![1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one](/img/structure/B13449205.png)
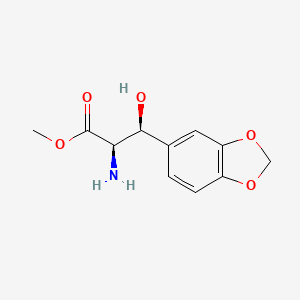
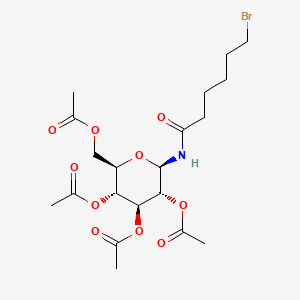
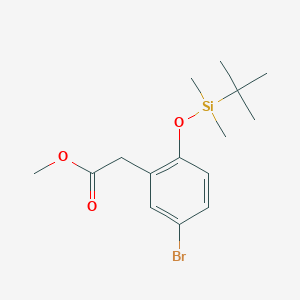
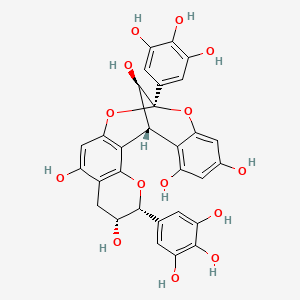

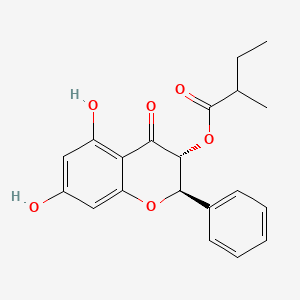

![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
